1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride
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Description
1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C9H11ClIN and its molecular weight is 295.55 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Iodophenyl)cyclopropan-1-amine;hydrochloride is a cyclopropane derivative known for its potential biological activities and interactions with various molecular targets. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which include an iodine atom that may influence its reactivity and biological interactions.
The compound has the molecular formula C9H10ClIN and is characterized by the presence of a cyclopropane ring and an iodinated phenyl group. The unique structure allows for diverse chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Can undergo reduction with lithium aluminum hydride.
- Substitution : The iodine atom can be replaced through nucleophilic substitution reactions.
- Hydrolysis : Hydrolysis of the hydrochloride salt releases the free amine.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The iodophenyl group enhances binding affinity to specific biological targets, potentially affecting pathways such as:
- Signal Transduction : Modulating cellular signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymes, which can alter metabolic processes.
- Receptor Activation : Engaging with specific receptors to elicit physiological responses.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that cyclopropane derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents .
- Pharmacological Potential : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in the context of psychotropic effects .
- Therapeutic Applications : Ongoing research aims to explore its use in drug development for various conditions, including cancer and infectious diseases .
Study 1: Inhibition of O-Acetylserine Sulfhydrylase
A study explored the inhibition of O-acetylserine sulfhydrylase (OASS) by cyclopropane derivatives, including this compound. The results indicated significant inhibitory activity against both isoforms of OASS, highlighting its potential as a therapeutic agent in cysteine biosynthesis regulation. The compound was shown to compete with substrate binding, demonstrating its efficacy in vitro .
Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's interaction with serotonin receptors. The findings suggested that this compound could act as a partial agonist at specific serotonin receptor subtypes, potentially influencing mood and behavior. This property positions it as a candidate for further studies in neuropharmacology .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Iodine Position | Biological Activity |
---|---|---|
1-(4-Iodophenyl)cyclopropan-1-amine;HCl | Para | Antimicrobial and enzyme inhibition |
1-(2-Iodophenyl)cyclopropan-1-amine;HCl | Ortho | Moderate receptor modulation |
1-(3-Iodophenyl)cyclopropan-1-amine;HCl | Meta | Stronger binding affinity to targets |
The presence of iodine in different positions significantly affects the compound's reactivity and biological interactions, making it a valuable area of research for medicinal applications.
Properties
Molecular Formula |
C9H11ClIN |
---|---|
Molecular Weight |
295.55 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H |
InChI Key |
GJFSKMYIHCDZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)I)N.Cl |
Origin of Product |
United States |
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